molecular formula C8H5F3N2O4 B3034785 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 22227-60-7

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B3034785
CAS No.: 22227-60-7
M. Wt: 250.13 g/mol
InChI Key: GGLXUJWJTSSOIL-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (ATFB) is an organic compound that has been used extensively in various scientific research applications due to its unique properties. ATFB is a nitro-containing aromatic acid, which has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Precursors for Antitubercular Drugs

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a closely related compound to 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid, is used as a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are a new class of antituberculosis drug candidates. This highlights the potential use of similar compounds in the development of novel pharmaceuticals aimed at treating tuberculosis (Richter et al., 2021).

Photolabeling Agents in Biochemistry

Compounds like 5-Nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid, derived from similar chemical structures, have been developed as photoaffinity analogs for the study of epithelial chloride channels. These compounds serve as significant tools in biochemical research, particularly in understanding membrane transport mechanisms (Branchini et al., 1992).

Degradation Products in Pharmaceutical Analysis

A study on Nitisinone, a medical treatment for hepatorenal tyrosinemia, reveals the formation of degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which are chemically related to this compound. This information is vital for understanding the stability and degradation pathways of pharmaceuticals in various conditions (Barchańska et al., 2019).

Synthesis of Dye Intermediates

Research on the synthesis of 2-amino-5-nitrobenzoic acids, which are structurally related to this compound, suggests its significance as an organic intermediate in the development of dye intermediates. This showcases the compound's potential in the fine intermediates industry, particularly in dye manufacturing (Zhang, 2012).

Antiparasitic Properties

Compounds like 2-[(2-chloro-benzothiazol-6-yl) amino] benzoic acid, which share structural similarities with this compound, have demonstrated interesting antiparasitic activities. Studies on these compounds contribute to the understanding and development of potential treatments for parasitic infections (Delmas et al., 2002).

Synthesis of X-ray Contrast Agents

The synthesis process of Iothalamic acid, an X-ray contrast agent, involves intermediates like 3-nitro-5-[(methylamino)carbonyl]benzoic acid, which are chemically related to this compound. This demonstrates the compound's potential application in the synthesis of diagnostic imaging agents (He Yong-jun, 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)3-1-4(7(14)15)6(12)5(2-3)13(16)17/h1-2H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXUJWJTSSOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242244
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-60-7
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22227-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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